Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate
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Overview
Description
Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C₇H₁₃NO₃. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-4-methylpiperidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-methylpiperidine-1-carboxylate ketone or aldehyde derivatives.
Reduction: Formation of 4-hydroxy-4-methylpiperidine-1-methanol.
Substitution: Formation of 4-chloro-4-methylpiperidine-1-carboxylate or 4-amino-4-methylpiperidine-1-carboxylate.
Scientific Research Applications
Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific signaling pathways .
Comparison with Similar Compounds
Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate can be compared with other similar compounds, such as:
4-hydroxy-4-methylpiperidine-1-carboxylate: Lacks the methyl ester group, leading to different chemical properties and reactivity.
4-hydroxy-4-methylpiperidine: Lacks both the ester and carboxylate groups, resulting in different applications and biological activity.
Methyl 4-hydroxy-4-ethylpiperidine-1-carboxylate: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.
Properties
IUPAC Name |
methyl 4-hydroxy-4-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(11)3-5-9(6-4-8)7(10)12-2/h11H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJKGGFMBWGHGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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